

# A Comparative Guide to Interatomic Potentials for Copper-Nickel Systems

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## Compound of Interest

Compound Name: Copper;nickel

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For researchers, scientists, and professionals in materials science and computational chemistry, the accuracy of molecular dynamics simulations hinges on the quality of the underlying interatomic potentials. This guide provides a comprehensive validation of various interatomic potentials for the Copper-Nickel (Cu-Ni) binary alloy system, comparing their performance against experimental and first-principles data.

The Cu-Ni system, a complete solid solution with a face-centered cubic (fcc) crystal structure across all compositions, serves as a critical benchmark for the development and validation of interatomic potentials. Its relative simplicity, coupled with a wealth of available experimental data, makes it an ideal candidate for assessing the predictive power of computational models. This guide focuses on the validation of Embedded Atom Method (EAM) and Modified Embedded Atom Method (MEAM) potentials, which are widely used for metallic systems.

## Data Presentation: Performance of Interatomic Potentials

The performance of interatomic potentials is evaluated by their ability to reproduce fundamental material properties. The following tables summarize the comparison of various EAM and MEAM potentials for pure Cu and Ni, as well as their alloys, against experimental values and Density Functional Theory (DFT) calculations.

Table 1: Comparison of Lattice Constant (Å) for Pure Cu and Ni

Potential Type	Cu	Ni
Experimental	3.615	3.524
EAM (Foiles, 1985)	3.615	3.520
EAM (Onat & Durukanoğlu, 2014)	3.615	3.524
MEAM (Lee & Shim, 2004)	3.615	3.524

Table 2: Comparison of Cohesive Energy (eV/atom) for Pure Cu and Ni

Potential Type	Cu	Ni
Experimental	3.54	4.45
EAM (Foiles, 1985)	3.54	4.45
EAM (Onat & Durukanoğlu, 2014)	3.54	4.45
MEAM (Lee & Shim, 2004)	3.54	4.44

Table 3: Comparison of Elastic Constants (GPa) for Pure Cu and Ni

Potential Type	Element	C11	C12	C44
Experimental	Cu	168.4	121.4	75.4
Ni	246.5	147.3	124.7	
EAM (Foiles, 1985)	Cu	167.7	123.9	75.2
Ni	242.7	155.5	126.8	
EAM (Onat & Durukanoğlu, 2014)	Cu	170.1	122.3	75.8
Ni	249.9	151.7	123.5	
MEAM (Lee & Shim, 2004)	Cu	168.3	121.4	75.4
Ni	246.5	147.3	124.7	

Table 4: Comparison of Stacking Fault Energy (mJ/m<sup>2</sup>) for Pure Cu and Ni

Potential Type	Cu	Ni
Experimental	45	125
EAM (Foiles, 1985)	41	145
EAM (Onat & Durukanoğlu, 2014)	44	128
MEAM (Lee & Shim, 2004)	46	120

Table 5: Comparison of Surface Energy (mJ/m<sup>2</sup>) for the (111) Surface of Pure Cu and Ni

Potential Type	Cu	Ni
Experimental (average)	1790	2380
DFT	1350	2050
EAM (Foiles, 1985)	1300	1950
EAM (Onat & Durukanoğlu, 2014)	1340	2030
MEAM (Lee & Shim, 2004)	1360	2060

## Experimental and Computational Protocols

The validation of interatomic potentials relies on accurate and reliable experimental and computational data. Below are the detailed methodologies for the key experiments and calculations cited in this guide.

### Experimental Protocols

- Lattice Constant Determination:** The lattice parameters of Cu, Ni, and their alloys are experimentally determined using X-ray Diffraction (XRD).<sup>[1][2]</sup> A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The positions of the diffraction peaks are used to calculate the interplanar spacing (d-spacing) via Bragg's Law. By indexing the peaks to specific crystallographic planes (hkl), the lattice constant can be precisely determined using least-squares refinement methods.<sup>[3][4]</sup>
- Cohesive Energy Measurement:** The cohesive energy, which is the energy required to separate the constituent atoms of a solid to an infinite distance, is experimentally derived from the enthalpy of sublimation at 0 K. This is determined by measuring the vapor pressure of the metal as a function of temperature using techniques like Knudsen effusion mass spectrometry and then extrapolating to absolute zero using thermodynamic principles.<sup>[5][6][7]</sup>
- Elastic Constant Measurement:** The single-crystal elastic constants (C11, C12, and C44) are typically measured using ultrasonic pulse-echo techniques.<sup>[8][9][10]</sup> By measuring the velocity of longitudinal and shear ultrasonic waves propagating through a single crystal in

specific crystallographic directions, the elastic constants can be calculated from the wave velocities and the material's density.

- **Stacking Fault Energy (SFE) Determination:** The SFE is a crucial parameter influencing the plastic deformation behavior of metals. It is often determined indirectly through Transmission Electron Microscopy (TEM) by measuring the radii of curvature of extended dislocation nodes or the separation distance between partial dislocations.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Another method involves analyzing the peak shifts and broadening in X-ray diffraction patterns of deformed materials.[\[15\]](#)
- **Surface Energy Measurement:** The surface energy of a solid is experimentally challenging to measure directly. A common indirect method is the contact angle measurement.[\[16\]](#)[\[17\]](#)[\[18\]](#) By measuring the contact angle of several liquids with known surface tensions on the solid surface, the surface energy of the solid can be calculated using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

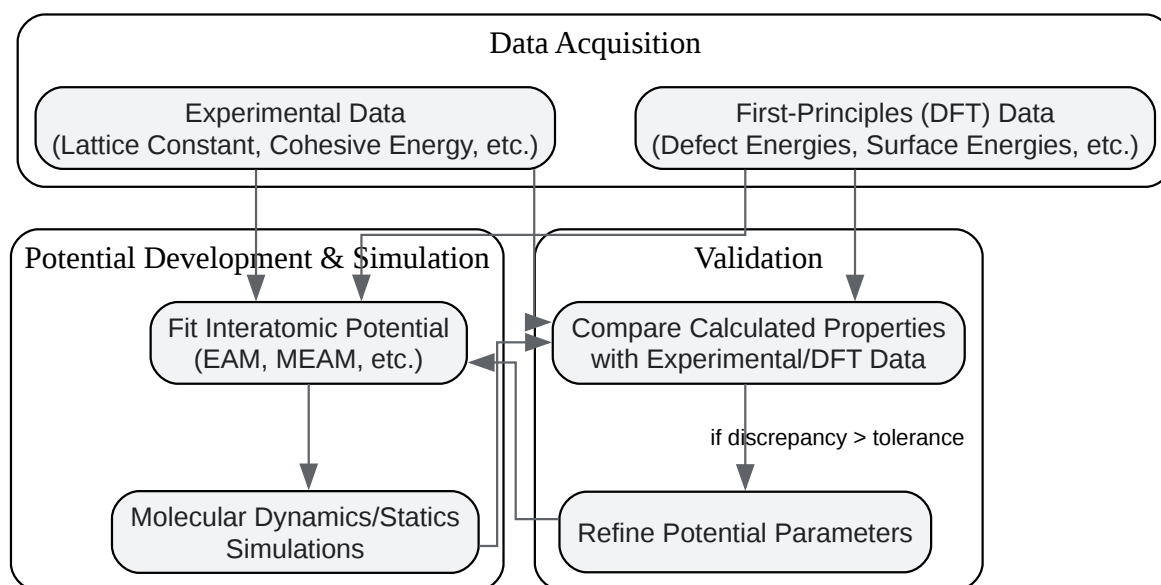
## Computational Protocols

- **Density Functional Theory (DFT) Calculations:** First-principles calculations based on DFT are employed to generate a reliable dataset for properties that are difficult to measure experimentally or to provide a theoretical benchmark for potential validation.[\[19\]](#)[\[20\]](#)[\[21\]](#) These calculations are typically performed using plane-wave basis sets and pseudopotentials to represent the interaction between the ionic cores and valence electrons. The exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), is a key component of these calculations.
- **Interatomic Potential Fitting and Validation:**
  - **Embedded Atom Method (EAM):** The EAM is a semi-empirical many-body potential that describes the total energy of a system as a sum of a pair-wise interaction term and an embedding energy term. The embedding energy represents the energy required to embed an atom into the local electron density provided by its neighbors. The functional forms of the pair potential, electron density, and embedding function are fitted to a database of experimental and/or DFT-calculated properties, such as lattice constant, cohesive energy, elastic constants, and vacancy formation energy.[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Modified Embedded Atom Method (MEAM): The MEAM is an extension of the EAM that includes angular-dependent terms in the electron density function. This allows for a more accurate description of the directional bonding present in some metallic and covalent systems. The fitting procedure for MEAM potentials is similar to that of EAM but involves a larger set of parameters and often requires a more extensive fitting database.[25][26][27][28][29]

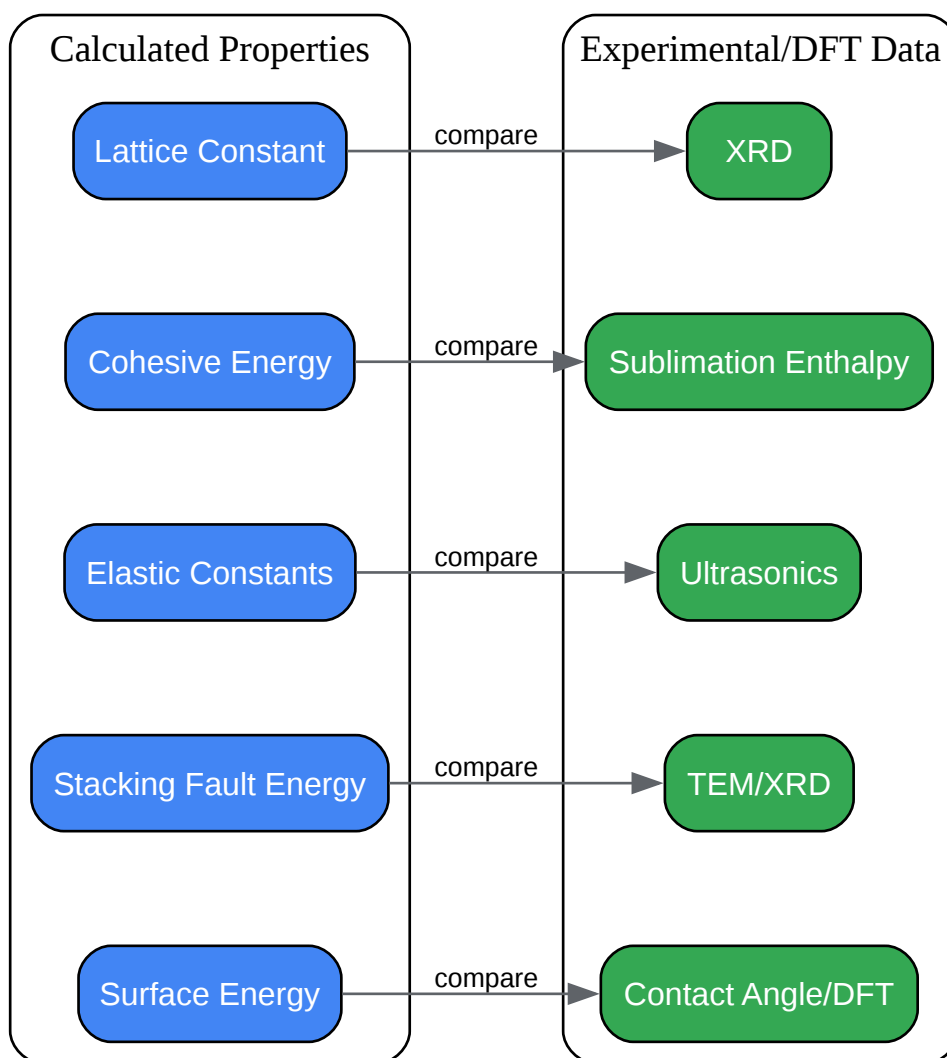
## Visualizations

The following diagrams illustrate the logical workflow of validating interatomic potentials and the relationship between calculated and experimental properties.



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Workflow for the validation of interatomic potentials.



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Comparison of calculated properties with experimental data.

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### Contact

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